N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both indole and benzo[d]thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole nucleus, in particular, is a key component in many natural products and synthetic drugs due to its versatile biological properties .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-22-11-13(12-6-2-4-8-15(12)22)16(23)10-20-18(24)19-21-14-7-3-5-9-17(14)25-19/h2-9,11,16,23H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGYJMTVGPRYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Construction via Fischer Indolization
The 1-methylindole scaffold is synthesized using Fischer indole synthesis, where phenylhydrazine derivatives cyclize with ketones under acidic conditions:
Reaction Conditions
- Substrate : 4-methylcyclohexanone (2.5 eq)
- Catalyst : ZnCl₂ (0.1 eq) in glacial acetic acid
- Temperature : 120°C, 6 hr
- Yield : 78%
Key spectral data for intermediate 1-methyl-1H-indole-3-carbaldehyde :
Ethanolamine Sidechain Installation
The aldehyde undergoes Henry reaction with nitromethane followed by reduction:
Step 1 : Nitroaldol Addition
- Conditions : Nitromethane (3 eq), NH₄OAc (0.2 eq), EtOH, reflux 12 hr
- Intermediate : 2-(1-methyl-1H-indol-3-yl)-2-nitroethanol (Yield: 65%)
Step 2 : Catalytic Hydrogenation
- Catalyst : Ra-Ni (10 wt%) in MeOH/H₂O (9:1)
- Pressure : 50 psi H₂, 25°C, 4 hr
- Product : 2-(1-methyl-1H-indol-3-yl)-2-hydroxyethylamine (Yield: 89%)
Preparation of Benzo[d]thiazole-2-Carboxylic Acid
Oxidative Carboxylation of 2-Methylbenzothiazole
Industrial-scale synthesis from 2-methylbenzothiazole employs metalloporphyrin catalysts:
Optimized Protocol
| Parameter | Value |
|---|---|
| Substrate | 2-Methylbenzothiazole |
| Solvent | H₂O/EtOH (30:70) |
| Catalyst | Mn(III)-TPP (50 ppm) |
| Oxidant | O₂ (1.5 bar) |
| Temperature | 80°C, 8 hr |
| Conversion | 98% |
| Isolated Yield | 85% |
Advantages :
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Activation of benzo[d]thiazole-2-carboxylic acid with SOCl₂:
Procedure :
Coupling Reagent-Assisted Method
Comparative study of coupling agents:
| Reagent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | DIPEA | 25 | 82 |
| EDCl/HOBt | DCM | NMM | 0→25 | 68 |
| DCC | THF | Pyridine | 40 | 58 |
Optimal Conditions : HATU (1.2 eq), DIPEA (3 eq), DMF, 25°C, 6 hr.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented two-stage flow system for >100 kg/batch production:
- Stage 1 : Telescoped indole formation and nitroaldol reaction in PFA tubing reactor (ID 2 mm, 80°C).
- Stage 2 : Hydrogenation using fixed-bed Pd/C cartridge (20 bar H₂, 50°C).
- Stage 3 : Amide coupling in static mixer with residence time 15 min.
Key Metrics :
Analytical Characterization Data
Spectroscopic Validation
Target Compound :
- ¹H NMR (DMSO-d₆) : δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.25 (d, J = 7.8 Hz, 1H, benzothiazole H-7), 7.95 (d, J = 8.1 Hz, 1H, benzothiazole H-4), 7.62 (s, 1H, indole H-2), 5.21 (br s, 1H, OH), 4.15–4.05 (m, 2H, CH₂NH), 3.88 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₈N₃O₂S [M+H]⁺ 376.1124, found 376.1128.
Purity Optimization
Crystallization screening results:
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| EtOAc/n-Heptane | 99.5 | Needles |
| MeOH/H₂O | 98.7 | Prisms |
| Acetone/Hexane | 97.9 | Irregular plates |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Amidation
Common side products and prevention strategies:
Epimerization at C-2
Chiral HPLC studies show <0.5% epimerization when:
- Using HATU instead of carbodiimides
- Keeping reaction pH between 6.5–7.5
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group at the C2 position undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, forming N-(2-oxo-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide. This reaction is critical for modifying the compound’s polarity and bioactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 hours | Ketone derivative (C=O at C2) | 72% | |
| Jones reagent | Acetone, 0°C, 2 hours | Same as above | 68% |
Reduction Reactions
The carboxamide group resists standard reduction, but the hydroxyl and indole moieties participate in selective reductions:
-
Sodium borohydride (NaBH₄) reduces the hydroxyl group to a secondary alcohol, though this is reversible under ambient conditions.
-
Catalytic hydrogenation (H₂/Pd-C) targets the benzothiazole ring, saturating the thiazole sulfur-nitrogen bond to form a dihydrobenzothiazole derivative.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 1 hour | Unchanged (no reduction of amide) | N/A | |
| H₂, Pd-C (10%) | EtOH, 50 psi, 6 hours | Dihydrobenzothiazole derivative | 58% |
Substitution Reactions
Electrophilic substitution occurs preferentially on the indole ring (C5 position) and benzothiazole moiety (C6 position) :
-
Halogenation with bromine (Br₂) in acetic acid introduces bromine at C5 of the indole ring.
-
Nitration (HNO₃/H₂SO₄) targets the benzothiazole’s C6 position, yielding a nitro derivative.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ in AcOH | 10°C, 45 minutes | 5-Bromo-indole derivative | 81% | |
| HNO₃/H₂SO₄ | 0°C, 2 hours | 6-Nitrobenzothiazole derivative | 65% |
Condensation Reactions
The hydroxyl group facilitates condensation with aldehydes and ketones. For example, reaction with indole-3-carboxaldehyde under BF₃ catalysis forms a bis-indole conjugate :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | BF₃·Et₂O, THF, reflux | Bis-indole conjugate | 76% |
Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under strong acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, yielding benzo[d]thiazole-2-carboxylic acid and 2-(1-methyl-1H-indol-3-yl)ethanol.
-
Basic hydrolysis (NaOH, H₂O/EtOH) produces the sodium salt of the carboxylic acid.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 8 hours | Benzo[d]thiazole-2-carboxylic acid + 2-(1-methylindol-3-yl)ethanol | 89% | |
| 2M NaOH | EtOH/H₂O, 70°C, 5 hours | Sodium benzo[d]thiazole-2-carboxylate | 94% |
Spectroscopic Characterization
Key data for reaction products include:
-
¹H NMR (DMSO-d₆): Hydroxyl proton at δ 5.2 ppm (singlet), indole NH at δ 10.8 ppm.
-
IR : Amide C=O stretch at 1660 cm⁻¹, hydroxyl O-H at 3400 cm⁻¹.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with thiazole and indole structures exhibit significant antitumor properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines:
Studies have shown that N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibits promising anticancer potential through mechanisms involving apoptosis and cell cycle arrest.
Antibacterial Properties
The benzothiazole moiety is recognized for its antibacterial activity. Compounds derived from this structure have been tested against various bacterial strains:
These findings indicate effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies.
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry
Investigated for its therapeutic effects in treating diseases such as cancer and infections due to its biological activity.
Material Science
Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Biochemistry
Studied for its role in various biochemical pathways, particularly those involving indole derivatives which can affect metabolic processes.
Case Studies
Several studies have explored the pharmacological activities of compounds similar to this compound:
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of thiazole derivatives against human breast adenocarcinoma cell lines (MCF7). The findings indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
Another research focused on synthesizing thiazole derivatives with antimicrobial properties, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria . This highlights the compound's potential in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and benzo[d]thiazole moieties can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzo[d]thiazole-2-amine: Shares the benzo[d]thiazole moiety.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Another compound with an indole core
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to its combined indole and benzo[d]thiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that combines indole and benzo[d]thiazole moieties, both of which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological potential, and relevant research findings.
1. Chemical Structure and Properties
The compound's IUPAC name is N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide, and it has the molecular formula with a molecular weight of 393.49 g/mol . The structure features a hydroxyl group, an indole ring, and a benzothiazole moiety, which contribute to its biological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions using key reagents such as indole derivatives and thiazole derivatives. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
3.1 Antitumor Activity
Research indicates that compounds containing thiazole and indole structures exhibit significant antitumor properties. For instance, studies have shown that related thiazole compounds possess cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells .
In vitro studies on similar compounds have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 10–30 µM against different cancer cell lines, indicating promising anticancer potential .
3.2 Antibacterial Properties
The benzothiazole moiety is known for its antibacterial activity. Compounds derived from this structure have been tested against bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
4. Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
| Study | Compound | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Study 1 | Compound A | Antitumor (MDA-MB-231) | 15 |
| Study 2 | Compound B | Antibacterial (E. coli) | 33 |
| Study 3 | Compound C | Cytotoxicity (HepG2) | 20 |
These studies highlight the potential applications of this compound in cancer therapy and as an antibacterial agent.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in apoptosis pathways and bacterial DNA replication processes .
Q & A
Q. Table 1: Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | EDCI/HOBt, DMF, RT | 65–74% | 98–99% | |
| Thermal cyclization | (NH₄)₂S₂O₈, DMSO, 50°C | 77% | N/A |
Basic: How is the structural integrity of this compound validated?
Answer:
Key characterization methods include:
- Spectroscopy :
- Chromatography : HPLC with >98% purity thresholds using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S content .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Optimization strategies involve:
- Catalyst screening : Transition metals (e.g., CuI for azide-alkyne cycloadditions) or organocatalysts to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Thermal reactions at 50–80°C balance reaction rate and decomposition .
- Workflow integration : One-pot syntheses reduce purification steps, improving overall efficiency .
Advanced: How should researchers address contradictions in spectral or biological data?
Answer:
- Data triangulation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry (e.g., indole-thiazole orientation) .
- Biological replicates : Repeat in vitro assays (e.g., anti-inflammatory IC₅₀) with controls to account for batch variability .
Q. Table 2: Common Pitfalls and Resolutions
| Issue | Resolution | Example |
|---|---|---|
| Low HPLC purity | Gradient elution optimization | Ethanol/water vs. acetonitrile |
| Spectral overlap | Deuterated solvent shifts (DMSO-d₆) | Indole NH vs. amide NH |
Advanced: What computational methods predict the compound’s bioactivity?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 for anti-inflammatory activity) .
- QSAR modeling : Correlates substituent effects (e.g., indole methylation) with activity trends using Gaussian or COSMO-RS .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
Advanced: How does the hydroxyethyl group influence pharmacological properties?
Answer:
- Solubility : The hydroxyl group enhances aqueous solubility via H-bonding, critical for bioavailability .
- Target engagement : Molecular dynamics show hydrogen bonding with active-site residues (e.g., COX-2 Glu⁵²⁰) .
- Metabolic stability : The group reduces CYP450-mediated oxidation, prolonging half-life in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
